molecular formula C32H26N2O5 B11275119 2-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one

2-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B11275119
M. Wt: 518.6 g/mol
InChI Key: SZYFNMOQTYTACU-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that features a unique combination of structural motifs, including a benzodioxole ring, an indole moiety, and an isoindolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Synthesis of the Indole Moiety: The indole structure can be prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reactions: The benzodioxole and indole intermediates are then coupled using a suitable linker, such as a halomethyl derivative, under basic conditions.

    Formation of the Isoindolone Core: The final step involves the cyclization of the coupled intermediate to form the isoindolone core, which can be achieved through intramolecular condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and indole moieties, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group of the isoindolone core using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

    Oxidation Products: Carboxylic acids, quinones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, alkylated derivatives, acylated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structural features make it a valuable intermediate in the synthesis of natural products and pharmaceuticals.

Biology

The compound’s potential biological activity, particularly its interactions with biological targets such as enzymes and receptors, makes it a candidate for drug discovery and development. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial activity.

Medicine

In medicinal chemistry, the compound can be explored for its therapeutic potential. Its structural motifs are often found in bioactive molecules, suggesting that it may have pharmacological effects worth investigating.

Industry

In material science, the compound’s unique electronic and photophysical properties can be utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzodioxol-5-ylmethyl)-1H-indole: Shares the benzodioxole and indole motifs but lacks the isoindolone core.

    2-(2,5-dimethoxyphenyl)-1H-indole: Contains the dimethoxyphenyl and indole structures but does not have the benzodioxole ring.

    1H-isoindol-1-one: Represents the isoindolone core without the benzodioxole and indole moieties.

Uniqueness

The uniqueness of 2-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one lies in its combination of three distinct structural motifs, which confer a range of chemical and biological properties

Properties

Molecular Formula

C32H26N2O5

Molecular Weight

518.6 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-3H-isoindol-1-one

InChI

InChI=1S/C32H26N2O5/c1-36-20-12-14-26(37-2)24(16-20)30-29(23-9-5-6-10-25(23)33-30)31-21-7-3-4-8-22(21)32(35)34(31)17-19-11-13-27-28(15-19)39-18-38-27/h3-16,31,33H,17-18H2,1-2H3

InChI Key

SZYFNMOQTYTACU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=C(C3=CC=CC=C3N2)C4C5=CC=CC=C5C(=O)N4CC6=CC7=C(C=C6)OCO7

Origin of Product

United States

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